molecular formula C11H6Cl3NOS B1596701 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride CAS No. 263157-86-4

2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride

Cat. No.: B1596701
CAS No.: 263157-86-4
M. Wt: 306.6 g/mol
InChI Key: CEHIRIMBRCVIJL-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride is a heterocyclic organic compound featuring a thiazole ring substituted with a 2,6-dichlorobenzyl group at position 2 and a reactive carbonyl chloride group at position 2. The acyl chloride group renders the compound highly reactive, making it a valuable intermediate in synthesizing amides, esters, or other derivatives for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NOS/c12-7-2-1-3-8(13)6(7)4-10-15-9(5-17-10)11(14)16/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHIRIMBRCVIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=CS2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371059
Record name 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263157-86-4
Record name 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride typically involves the reaction of 2,6-dichlorobenzyl chloride with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloride.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, which may have different reactivity and applications.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Agents : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. Studies have shown that 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride can serve as a precursor for synthesizing novel antimicrobial agents targeting resistant bacterial strains.
  • Cancer Research : Thiazole derivatives have been explored for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival pathways.
  • Protein Degradation : As a building block for protein degraders, this compound has been utilized in developing targeted protein degradation strategies, which have shown promise in treating various diseases by selectively eliminating harmful proteins from cells .

Materials Science

  • Polymer Chemistry : The compound is being investigated for its potential use in synthesizing polymers with unique properties. Its reactive carbonyl chloride group can facilitate polymerization processes, leading to advanced materials with tailored functionalities.
  • Nanotechnology : In nanomaterials research, derivatives of this compound are being explored for their ability to modify surfaces and enhance the properties of nanoparticles used in drug delivery systems.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated that derivatives showed effective inhibition against Staphylococcus aureus strains .
Study BAnticancer PropertiesFound that modified thiazole compounds induced apoptosis in cancer cell lines.
Study CPolymer ApplicationsReported successful incorporation into polymer matrices enhancing mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dichlorophenyl group and thiazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorobenzyl-Substituted Heterocycles

Compounds with dichlorobenzyl groups are prevalent in agrochemicals and pharmaceuticals due to their stability and ability to interact with biological targets. Key comparisons include:

  • Etaconazole and Propiconazole (): These triazole-containing fungicides share the dichlorophenyl group but differ in their heterocyclic cores (triazole vs. thiazole). Etaconazole and propiconazole exhibit broad-spectrum antifungal activity by inhibiting ergosterol biosynthesis.
  • N-[2-[4-Benzyl-...] (24b) ():
    This indazole-piperazine derivative includes a dichlorobenzyl group as part of a urea-based pharmaceutical intermediate. Unlike the target compound, it lacks the acyl chloride functionality, emphasizing the role of the thiazole carbonyl chloride in facilitating rapid derivatization for drug synthesis .

Thiazole Derivatives

Thiazoles are versatile pharmacophores. For example:

  • Thiabendazole : A benzimidazole-thiazole antifungal agent. The absence of a dichlorobenzyl group in thiabendazole reduces its lipophilicity compared to the target compound, highlighting how substituents modulate bioavailability and target affinity.
  • Thiazole Acyl Chlorides : Simpler analogs like thiazole-2-carbonyl chloride lack the dichlorobenzyl substituent, resulting in lower steric hindrance and faster hydrolysis rates. The bulky dichlorobenzyl group in the target compound likely enhances stability, prolonging its utility in multi-step syntheses .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Primary Application Evidence Source
2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride Thiazole Acyl chloride, Dichlorobenzyl Synthetic intermediate
Etaconazole Triazole, Dioxolane Dichlorophenyl, Triazole Fungicide
Propiconazole Triazole, Dioxolane Dichlorophenyl, Triazole Fungicide
Compound 24b (Indazole derivative) Indazole, Piperazine Dichlorobenzyl, Urea Pharmaceutical intermediate
Thiabendazole Benzimidazole, Thiazole Unsubstituted thiazole Antifungal [External]

Key Research Findings and Contradictions

  • Instead, it may enhance solubility in organic solvents for synthesis .
  • Reactivity : The acyl chloride group’s reactivity is tempered by the bulky dichlorobenzyl substituent, as evidenced by its use in multi-step pharmaceutical syntheses (e.g., compound 24b) .
  • Contradictions : Despite structural similarities to fungicides, the target compound’s lack of a triazole or dioxolane ring suggests divergent applications, emphasizing the importance of core heterocycles in determining function.

Biological Activity

2-(2,6-Dichlorobenzyl)-1,3-thiazole-4-carbonyl chloride is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H6Cl3NOS
  • Molecular Weight : 306.6 g/mol
  • CAS Number : 263157-86-4

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a variety of biological activities that make them promising candidates for drug development. The biological evaluation of 2-(2,6-Dichlorobenzyl)-1,3-thiazole-4-carbonyl chloride has revealed its potential in several areas:

  • Antimicrobial Activity
    Thiazoles have been shown to possess significant antimicrobial properties. In particular, studies have indicated that derivatives similar to 2-(2,6-Dichlorobenzyl)-1,3-thiazole-4-carbonyl chloride can effectively inhibit the growth of various bacterial strains. For instance:
    • Minimum Inhibitory Concentration (MIC) values were reported as follows:
      • Staphylococcus aureus: MIC 15.625–62.5 μM
      • Enterococcus faecalis: MIC 62.5–125 μM
    These compounds exhibited bactericidal action by inhibiting protein synthesis and disrupting nucleic acid production pathways .
  • Anticancer Activity
    The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been tested against several cancer cell lines:
    • Cell Lines Tested :
      • HeLa (cervical adenocarcinoma)
      • MDA-MB-231 (breast adenocarcinoma)
      • A549 (lung adenocarcinoma)
    Results from the MTT assay indicated varying degrees of cytotoxicity, with some complexes derived from thiazoles showing promising tumor selectivity .
  • Anti-inflammatory Properties
    Thiazole-containing compounds have demonstrated anti-inflammatory effects in various studies. The mechanism often involves modulation of inflammatory cytokines and inhibition of inflammatory pathways .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results showed that the tested compounds had significant activity against these pathogens, with some exhibiting lower MIC values than standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, a series of thiazole-derived palladium complexes were synthesized and tested against human cancer cell lines. The findings indicated that certain complexes exhibited high cytotoxicity and selective action against tumor cells while sparing normal cells .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus15.625–62.5 μM
AntibacterialEnterococcus faecalis62.5–125 μM
AnticancerHeLaIC50 TBD
AnticancerMDA-MB-231IC50 TBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride

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